N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide
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Overview
Description
N~1~-(DIAMINOMETHYLENE)-4-[3-(4-FLUOROBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of fluorinated benzoyl and phenyl groups, a hydroxyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(DIAMINOMETHYLENE)-4-[3-(4-FLUOROBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions The process may start with the preparation of the fluorobenzoyl and fluorophenyl intermediates, followed by their coupling with a pyrrole derivative
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(DIAMINOMETHYLENE)-4-[3-(4-FLUOROBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamide groups.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(DIAMINOMETHYLENE)-4-[3-(4-FLUOROBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides with fluorinated aromatic groups or pyrrole derivatives. Examples include:
- N-(4-Fluorophenyl)sulfonamide
- 4-(4-Fluorobenzoyl)pyrrole
Uniqueness
The uniqueness of N1-(DIAMINOMETHYLENE)-4-[3-(4-FLUOROBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1-BENZENESULFONAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H18F2N4O5S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[4-[(3E)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C24H18F2N4O5S/c25-15-6-4-13(5-7-15)21(31)19-20(14-2-1-3-16(26)12-14)30(23(33)22(19)32)17-8-10-18(11-9-17)36(34,35)29-24(27)28/h1-12,20,31H,(H4,27,28,29)/b21-19+ |
InChI Key |
HTYZYWVMBDYUMB-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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